molecular formula C18H24N2O4 B4570756 2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B4570756
M. Wt: 332.4 g/mol
InChI Key: DAIORVXXNFLUKZ-UHFFFAOYSA-N
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Description

2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.17360725 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Indole Synthesis and Medicinal Chemistry

Indole synthesis is foundational in creating compounds with significant biological activity. The process involves constructing complex structures that are prevalent in natural products and pharmaceuticals. For instance, the review by Taber and Tirunahari outlines the classification and methods of indole synthesis, which is crucial for developing drugs and understanding their mechanisms (Taber & Tirunahari, 2011). This area is directly relevant to the synthesis of complex compounds like "2-({[4-(butyrylamino)phenyl]amino}carbonyl)cyclohexanecarboxylic acid," offering pathways for creating bioactive molecules.

Biocatalyst Inhibition by Carboxylic AcidsUnderstanding how carboxylic acids, a category to which our compound belongs, influence biocatalysts is crucial for biotechnological applications. Jarboe, Royce, and Liu highlight how saturated, straight-chain carboxylic acids impact microbial systems, shedding light on the balance between desired and inhibitory effects in bio-production processes (Jarboe, Royce, & Liu, 2013). This research is applicable in designing more efficient fermentation processes by mitigating inhibition effects, potentially relevant for producing or modifying compounds like "this compound."

Pharmacological Applications of Phenolic Compounds

The pharmacological effects of phenolic compounds, such as chlorogenic acid, provide insights into how structurally complex acids can influence health. Naveed et al. review chlorogenic acid's roles, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). This research underscores the potential of "this compound" in drug development, suggesting avenues for exploring anti-inflammatory or neuroprotective properties.

Biotechnological Routes from Biomass to Valuable Chemicals

Exploring biotechnological routes for converting biomass into valuable chemicals, Gao, Ma, and Xu discuss how lactic acid serves as a precursor for various chemicals, including its transformation into bio-based plastics and solvents (Gao, Ma, & Xu, 2011). This review opens possibilities for utilizing similar pathways to synthesize or modify compounds like "this compound," leveraging biomass as a sustainable source.

Properties

IUPAC Name

2-[[4-(butanoylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-5-16(21)19-12-8-10-13(11-9-12)20-17(22)14-6-3-4-7-15(14)18(23)24/h8-11,14-15H,2-7H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIORVXXNFLUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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